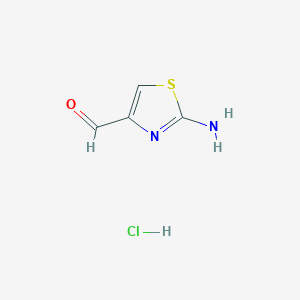

2-Aminothiazole-4-carbaldehyde hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C4H5ClN2OS |

|---|---|

Molekulargewicht |

164.61 g/mol |

IUPAC-Name |

2-amino-1,3-thiazole-4-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C4H4N2OS.ClH/c5-4-6-3(1-7)2-8-4;/h1-2H,(H2,5,6);1H |

InChI-Schlüssel |

XAJIJYKAHXDYGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(N=C(S1)N)C=O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Adaptation of the Two-Step Hydrochloric Acid-Mediated Process

The patent CN101948446B outlines a two-step method for synthesizing 2-aminothiazole-4-ylacetic acid hydrochloride, which can be extrapolated to the target compound:

Step 1: Cyclization of Thiourea with α-Haloaldehyde Derivatives

-

Reactants : Thiourea and γ-chloroacetaldehyde (or its acetal-protected form).

-

Conditions : Reaction in aqueous or alcoholic solvents at 0–5°C, followed by pH adjustment to 7–10 with ammonia.

-

Intermediate : 2-Aminothiazole-4-carbaldehyde acetal (if protected) or the free aldehyde.

Step 2: Hydrolysis and Hydrochloride Formation

-

Hydrolysis : Treatment with cold concentrated HCl (0–3°C) to remove protecting groups (if present) and protonate the amine.

-

Isolation : Crystallization at -5–0°C yields the hydrochloride salt.

Key Parameters :

Example Protocol (Hypothetical):

-

Suspend 40 g thiourea in 100 ml water at 0°C.

-

Add 68.5 ml γ-chloroacetaldehyde dimethyl acetal dropwise over 2 hours.

-

Stir at 0–3°C for 3 hours, adjust pH to 7 with ammonia, and filter the intermediate.

-

Suspend the intermediate in cold concentrated HCl (0–3°C), heat to 60°C for 6 hours, then crystallize at -5°C.

-

Yield: ~90% (projected), purity >99% (HPLC).

Monochloroacetaldehyde (MCA)-Based Synthesis

The patent EP0482607B1 describes high-purity 2-aminothiazole synthesis using MCA trimer, offering insights for aldehyde-functionalized derivatives:

-

Depolymerization of MCA Trimer : Heat MCA trimer with p-toluenesulfonic acid at 120–130°C to generate MCA monomer.

-

Cyclization with Thiourea : React MCA monomer with thiourea in anhydrous 2-propanol at 60°C for 2 hours.

-

Neutralization and Purification : Add NaHCO₃, filter, and recrystallize.

Adaptation for Carbaldehyde Synthesis :

-

Replace MCA with chloroacetaldehyde or its equivalents.

-

Include a formaldehyde equivalent during cyclization to introduce the aldehyde group.

Comparative Analysis of Methodologies

*Projected values based on analogous syntheses.

Critical Factors Influencing Yield and Purity

Solvent Selection

-

Aqueous vs. Organic Media : Aqueous reactions (as in CN101948446B) favor simpler workup but may limit aldehyde stability. Anhydrous solvents (e.g., 2-propanol) improve control over moisture-sensitive intermediates.

-

Temperature Control : Maintaining 0–5°C during cyclization minimizes decomposition of reactive aldehyde precursors.

Acidic Workup and Salt Formation

-

HCl Concentration : Cold concentrated HCl (35–37%) ensures protonation of the amine and facilitates crystallization.

-

Crystallization Temperature : Cooling to -5°C maximizes yield by reducing solubility of the hydrochloride salt.

Industrial Scalability and Environmental Considerations

The two-step process from CN101948446B demonstrates scalability, with batch sizes up to 228 g reported. Key adjustments for carbaldehyde synthesis include:

-

Green Solvents : Replace methanol/ethanol with water where possible to reduce environmental impact.

-

Waste Management : Neutralization of excess HCl with ammonia generates NH₄Cl, which can be recycled or disposed of safely.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Aminothiazol-4-carbaldehydhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden üblicherweise in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte:

Oxidation: Bildung von 2-Aminothiazol-4-carbonsäure.

Reduktion: Bildung von 2-Aminothiazol-4-methanol.

Substitution: Bildung verschiedener substituierter Thiazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Neurodegenerative Diseases

One of the prominent applications of 2-aminothiazole derivatives, including 2-aminothiazole-4-carbaldehyde hydrochloride, is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds act as acetylcholinesterase inhibitors, which helps to prevent the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. This inhibition can mitigate neuronal apoptosis induced by oxidative stress, thus protecting nerve cells from degeneration .

Immunosuppressive Effects

The compound has also been investigated for its immunomodulatory properties. It has shown potential in treating autoimmune diseases and reducing transplant rejection by inhibiting the MyD88 signaling pathway. This pathway is critical for immune response regulation, and its inhibition leads to an immunosuppressive effect that can be beneficial in managing conditions like graft-versus-host disease .

Antimicrobial Activity

Antitubercular Properties

Recent studies have highlighted the effectiveness of 2-aminothiazole derivatives against Mycobacterium tuberculosis. For instance, modifications of these compounds have resulted in new derivatives that exhibit potent activity against this pathogen, with some compounds demonstrating a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics . The structural features of these derivatives allow them to mimic natural antibiotics while providing enhanced efficacy.

Broad-Spectrum Antimicrobial Activity

Beyond tuberculosis, 2-aminothiazole derivatives have shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .

Antioxidant Properties

The antioxidant potential of 2-aminothiazole compounds has been documented extensively. These compounds can scavenge free radicals and protect cells from oxidative damage, making them valuable in preventing cellular aging and various oxidative stress-related diseases . The antioxidant activity is attributed to their ability to donate electrons and stabilize free radicals, thereby mitigating cellular damage.

Cancer Research

Anticancer Activity

2-Aminothiazole derivatives have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . Specifically, certain derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, such as hepatocellular carcinoma and breast cancer cells .

Synthetic Pathways and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving thiazole scaffolds. These synthetic pathways often aim to enhance the biological activity of the parent compound by introducing different substituents or functional groups that can improve pharmacokinetic properties or target specificity .

Case Studies

Wirkmechanismus

The mechanism of action of 2-aminothiazole-4-carbaldehyde hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in biological processes.

Pathways Involved: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2-Aminothiazole-5-carbaldehyde Hydrochloride

CAS No.: 920313-27-5 Similarity Score: 0.66

- Structural Difference : The aldehyde group is at position 5 instead of 4.

- Implications : Positional isomerism alters electronic distribution and steric accessibility. The 5-carbaldehyde isomer may exhibit distinct reactivity in nucleophilic additions or cyclization reactions.

Halogen-Substituted Analogs: 4-Chlorothiazole-5-carbaldehyde

CAS No.: 104146-17-0 Similarity Score: 0.71

- Structural Difference: Chlorine replaces the amino group at position 2, and the aldehyde is at position 5.

- Applications : Useful in reactions requiring deactivated aromatic systems, such as electrophilic substitutions.

Carboxylic Acid Derivative: 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride

CAS No.: 66659-20-9

- Structural Difference : An acetic acid (-CH₂COOH) group replaces the aldehyde.

- Implications : The carboxylic acid enhances water solubility (especially as a hydrochloride salt) and introduces acidity (pKa ~2–3).

- Safety : Safety data sheets highlight precautions for inhalation and skin contact, with first-aid measures including respiratory support and rinsing .

Ester Derivative: Methyl 2-(2-Aminothiazol-4-yl)acetate Hydrochloride

CAS No.: N/A (see )

Chloromethyl-Substituted Analog: 2-Amino-4-(chloromethyl)thiazole Hydrochloride

CAS No.: 59608-97-8

- Structural Difference : A chloromethyl (-CH₂Cl) group replaces the aldehyde.

- Implications : The chloromethyl group enables alkylation reactions, expanding utility in synthesizing quaternary ammonium compounds or polymer precursors.

Chloro-Substituted Analog: 2-Amino-4-chlorothiazole HCl

CAS No.: 878744-05-9

- Structural Difference : Chlorine replaces the aldehyde at position 4.

- Implications: The chloro group directs electrophilic substitutions to position 5, while the amino group at position 2 activates the ring for further functionalization.

Partially Saturated Derivative: 2-Amino-4-imino-2-thiazoline Hydrochloride

CAS No.: 36518-76-0

- Structural Difference: The thiazoline ring is partially saturated, and an imino (=NH) group replaces the aldehyde.

Biologische Aktivität

2-Aminothiazole-4-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a thiazole ring fused with an aldehyde functional group. Its structure contributes to its reactivity and biological interactions, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that derivatives of 2-aminothiazole, including 2-aminothiazole-4-carbaldehyde, exhibit potent antimicrobial properties. For instance, a study reported that certain 2-aminothiazole derivatives demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml . The mechanism involves the inhibition of specific enzymes such as mtFabH, which is crucial for bacterial fatty acid synthesis.

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| 2-Aminothiazole Derivative | M. tuberculosis H37Rv | 0.06 |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 0.95 |

Anticancer Activity

The anticancer potential of 2-aminothiazole derivatives has been extensively studied. A variety of compounds derived from this scaffold have shown cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549). In one study, specific derivatives exhibited significant reduction in PGE2 levels, indicating their potential as anti-inflammatory and anticancer agents .

| Compound | Cell Line | EC50 (µM) | PGE2 Reduction (%) |

|---|---|---|---|

| Compound 1a | HCA-7 (Colorectal) | 0.28 | 76 |

| Compound 1b | A549 (Lung) | 0.29 | 89 |

Antiprion Activity

Another area of interest is the potential of aminothiazoles in treating prion diseases. Research has shown that these compounds can inhibit the formation of protease-resistant prion protein (PrPSc), suggesting a mechanism that may involve direct interaction with prion proteins or inhibition of auxiliary factors necessary for prion propagation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from this scaffold often inhibit key enzymes involved in microbial and cancer cell metabolism.

- Cell Signaling Modulation : They can influence pathways related to inflammation and cell proliferation, notably through COX-2 inhibition.

- Direct Interaction with Biomolecules : Some studies suggest that these compounds may bind directly to proteins involved in disease processes, altering their function.

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that various substitutions on the thiazole ring significantly affected antimicrobial potency against M. tuberculosis. For example, methyl substitutions increased activity while polar groups reduced membrane permeability .

- Anticancer Trials : In vivo studies using mouse xenograft models showed that certain aminothiazoles reduced tumor growth significantly compared to controls, indicating their potential for development as anticancer therapies .

Q & A

Q. What are the key considerations for synthesizing 2-Aminothiazole-4-carbaldehyde hydrochloride in a laboratory setting?

A standard approach involves condensation reactions between appropriately substituted thiazole precursors and aldehydes under acidic or catalytic conditions. For example, analogous methods for thiazole derivatives (e.g., refluxing with glacial acetic acid and substituted aldehydes in ethanol, followed by solvent evaporation and filtration) can be adapted . Critical parameters include reaction time, temperature control, and stoichiometric ratios to minimize side products like over-oxidized species. Purification via recrystallization or column chromatography is typically required.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole ring structure, aldehyde proton (δ ~9-10 ppm), and amine group. Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1650-1750 cm⁻¹, N-H stretches for amines). Mass spectrometry (MS) provides molecular ion confirmation, while elemental analysis validates purity . For hydrochloride salts, chloride quantification via titration may be necessary.

Q. What safety protocols are recommended for handling this compound?

Due to potential irritancy and reactivity:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of dust/aerosols.

- Spill Management: Collect solids with a dustpan and seal in a chemical-resistant container. Avoid water to prevent exothermic reactions .

- Storage: Keep in a cool, dry, and dark environment, separated from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Yield variations often arise from differences in starting material purity, solvent choice (e.g., ethanol vs. DMF), or reaction atmosphere (inert vs. ambient). Systematic optimization studies using Design of Experiments (DoE) can identify critical factors. For example, adjusting equivalents of acetic acid (as a catalyst) or reaction time may improve reproducibility . Cross-referencing with analogous thiazole syntheses (e.g., 5-Aminoimidazole-4-carboxamide hydrochloride) can provide mechanistic insights .

Q. What strategies are effective for enhancing the stability of this compound in solution?

The aldehyde group is prone to oxidation and nucleophilic attack. Strategies include:

- Solvent Selection: Use aprotic solvents (e.g., DMSO, DMF) to reduce aldehyde reactivity.

- Temperature Control: Store solutions at -20°C under nitrogen to limit degradation.

- Stabilizers: Add antioxidants like BHT (butylated hydroxytoluene) at 0.1-1% w/v .

Monitor stability via HPLC or UV-Vis spectroscopy at regular intervals.

Q. How can computational chemistry aid in predicting the reactivity of this compound in drug discovery?

Density Functional Theory (DFT) calculations can model:

- Electrophilic Sites: Predict regioselectivity for reactions at the aldehyde or amine groups.

- Tautomeric Preferences: Assess stability of thiazole ring tautomers (e.g., thiol vs. thione forms).

- Binding Affinity: Dock the compound into target proteins (e.g., kinase inhibitors) to guide structure-activity relationship (SAR) studies . Tools like Gaussian or AutoDock Vina are commonly used.

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include:

- Purification at Scale: Replace column chromatography with fractional crystallization or continuous flow systems.

- Byproduct Management: Optimize quenching steps to remove unreacted aldehydes or amines.

- Cost-Efficiency: Substitute expensive catalysts (e.g., Pd-based) with earth-abundant alternatives . Pilot-scale trials under Good Laboratory Practices (GLP) are critical for process validation.

Methodological Notes

- Contradictory Data: Discrepancies in melting points or spectral data may arise from polymorphic forms or hydration states. Always compare data with compounds synthesized under identical conditions .

- Advanced Applications: Explore its use as a ligand in metal-organic frameworks (MOFs) or as a precursor for fluorescent probes, leveraging its heterocyclic and aldehyde functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.